molecular formula C14H19NO4 B1628363 (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid CAS No. 286460-63-7

(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid

Cat. No.: B1628363
CAS No.: 286460-63-7
M. Wt: 266.3 g/mol
InChI Key: ZYJPUMXJBDHSIF-BEAUBAMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid is a complex organic compound with a specific stereochemistry, indicated by the (2S) configuration. This compound features a phenyl group, a tert-butoxycarbonyl (Boc) protecting group, and a labeled carbon isotope (313C) within its structure. It is often used in various chemical and biochemical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Introduction of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, often using a phenyl halide and a suitable base.

    Isotope Labeling: The incorporation of the 313C isotope is achieved through the use of labeled reagents or starting materials.

    Final Deprotection: The Boc protecting group is removed under acidic conditions, such as with trifluoroacetic acid, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form corresponding phenolic or quinone derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or organometallic reagents under appropriate conditions.

Major Products Formed

    Oxidation: Phenolic or quinone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving isotope labeling to trace metabolic pathways.

    Medicine: Investigated for potential therapeutic applications due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid depends on its specific application. In biochemical studies, the compound may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The labeled carbon isotope allows for precise tracking of the compound’s fate within biological systems.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-3-phenylpropanoic acid: Lacks the Boc protecting group and isotope labeling.

    (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid: Similar structure but without the isotope labeling.

Uniqueness

(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid is unique due to the presence of the Boc protecting group and the 313C isotope. These features make it particularly valuable in research applications where isotope labeling is essential for tracking and studying molecular interactions and pathways.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1/i9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJPUMXJBDHSIF-BEAUBAMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]([13CH2]C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584054
Record name N-(tert-Butoxycarbonyl)-L-(beta-~13~C)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286460-63-7
Record name N-(tert-Butoxycarbonyl)-L-(beta-~13~C)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid
Reactant of Route 3
Reactant of Route 3
(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid
Reactant of Route 4
(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid
Reactant of Route 5
Reactant of Route 5
(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid
Reactant of Route 6
Reactant of Route 6
(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.